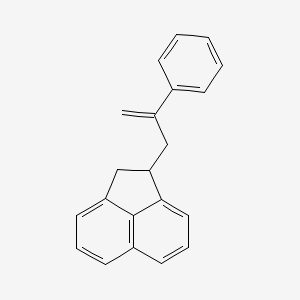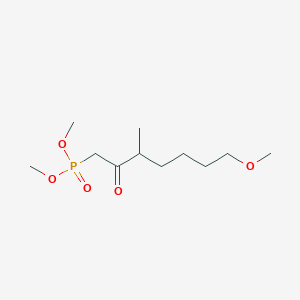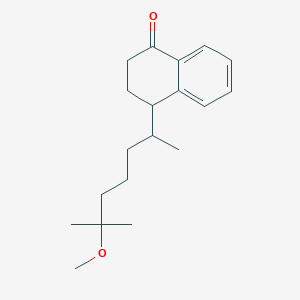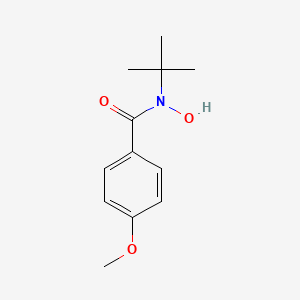
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-yl group attached to a dihydroacenaphthylene core, making it an interesting subject for research in organic chemistry and material science.
准备方法
The synthesis of 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene typically involves several steps, including the formation of the phenylprop-2-en-1-yl group and its subsequent attachment to the dihydroacenaphthylene core. Common synthetic routes may involve:
Aldol Condensation: This reaction can be used to form the phenylprop-2-en-1-yl group by condensing benzaldehyde with acetone under basic conditions.
Cyclization: The dihydroacenaphthylene core can be synthesized through cyclization reactions involving naphthalene derivatives.
Coupling Reactions: The final step often involves coupling the phenylprop-2-en-1-yl group with the dihydroacenaphthylene core using palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
化学反应分析
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene can be compared with similar compounds such as:
1-(2-Phenylprop-2-en-1-yl)naphthalene: This compound shares a similar phenylprop-2-en-1-yl group but has a naphthalene core instead of dihydroacenaphthylene.
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole: This compound features a benzimidazole core, offering different chemical and biological properties.
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: This compound includes a sulfone group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
61025-16-9 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-(2-phenylprop-2-enyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C21H18/c1-15(16-7-3-2-4-8-16)13-19-14-18-11-5-9-17-10-6-12-20(19)21(17)18/h2-12,19H,1,13-14H2 |
InChI 键 |
GXVDJALNPWIBHN-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC1CC2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)




![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)




